1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-2,5-6,10H,3-4,7-9H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBIMAADVWUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)NC3=CC=CC=C3Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Molecular Formula : C₁₄H₁₁ClN₄O
- Molecular Weight : 286.72 g/mol
- Key Differences : The pyrazolo-pyridine ring is fully aromatic (unsaturated), reducing conformational flexibility compared to the tetrahydropyrazolo-pyridine in the target compound. This may alter binding kinetics to targets like kinases or GPCRs. Commercial availability (priced at $8–$11/g) suggests its use in preliminary drug discovery .
1-(4-Butoxyphenyl)-3-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea
- Molecular Formula : C₁₉H₂₆N₄O₂
- Molecular Weight : 342.4 g/mol
- Key Differences : The 4-butoxyphenyl substituent increases lipophilicity (logP ~3.5 estimated) compared to the 2-chlorophenyl group (logP ~2.8). This modification could enhance blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic Analogues with Pyrazolo-Pyridine Cores
Pyraclonil (1-(3-Chloro-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile)
- Molecular Formula : C₁₅H₁₄ClN₇
- Application : Herbicide targeting plant acetolactate synthase (ALS).
- Key Differences: The cyano and propargylamino groups confer herbicidal activity, unlike the urea pharmacophore in the target compound. Structural rigidity from the pyrazole ring may limit bioavailability in mammals .
Ethyl 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Similarity Score : 0.76 (vs. target compound)
- Key Differences : Replacement of the pyridine ring with pyrazine introduces additional nitrogen atoms, altering electronic properties. The ethyl ester group may serve as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo .
Q & A
Basic Question: What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea?
Methodological Answer:
The synthesis typically involves multi-step routes starting with functionalization of the phenyl and pyrazolo-pyridine moieties. Key steps include:
- Chlorination : Introduction of the 2-chlorophenyl group via electrophilic substitution or coupling reactions .
- Urea Formation : Reaction of 2-chloroaniline derivatives with isocyanates or carbamoylating agents under basic conditions (e.g., triethylamine in DMSO or ethanol) .
- Tetrahydropyrazolo-Pyridine Functionalization : Alkylation or coupling reactions to attach the methylurea group to the pyridine ring .
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic Question: How is the structural integrity and purity of the compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, the chloro-phenyl proton signals appear downfield (~7.3–7.5 ppm), while the tetrahydropyridine protons resonate between 2.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 286.7163 (CHClNO) .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Basic Question: What preliminary biological screening assays are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP-dependent luciferase systems) at concentrations of 1–100 µM .
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCR or neurotransmitter receptor targets .
Advanced Question: How can stereochemical outcomes in synthetic intermediates be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate syn/anti isomers, as demonstrated in pyrazolo-pyrimidine derivatives .
- NOE NMR Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity of substituents to assign stereochemistry .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for key intermediates like cyclized pyrazolo-pyridines .
Advanced Question: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Validate activity using IC curves across multiple replicates (n ≥ 3) and cell lines .
- Off-Target Screening : Utilize proteome-wide profiling (e.g., KINOMEscan®) to rule out nonspecific kinase interactions .
- Metabolite Interference : Perform LC-MS/MS stability assays in hepatic microsomes to assess metabolic degradation masking true activity .
Advanced Question: What strategies optimize synthetic yield and scalability?
Methodological Answer:
- Solvent Optimization : Replace DMSO with THF or acetonitrile to reduce side reactions; microwave-assisted synthesis reduces reaction time .
- Catalyst Screening : Test Pd(OAc)/Xantphos systems for Suzuki-Miyaura couplings to improve pyridine functionalization efficiency .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track urea bond formation in real time, minimizing over-reaction .
Advanced Question: How to evaluate metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify enzyme-mediated degradation .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions; monitor by HPLC for stability under physiological extremes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
